2-(4-nitrophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide
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Overview
Description
2-(4-nitrophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide is a complex organic compound that features a nitrophenoxy group, a thiophenyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-nitrophenol, thiophene-2-carboxylic acid, and thiosemicarbazide. The synthesis can be broken down into the following steps:
Formation of 4-nitrophenoxyacetic acid: This is achieved by reacting 4-nitrophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 3-(thiophen-2-yl)-1,2,4-thiadiazole: This involves the cyclization of thiophene-2-carboxylic acid with thiosemicarbazide under acidic conditions.
Coupling Reaction: The final step involves coupling the 4-nitrophenoxyacetic acid with the 3-(thiophen-2-yl)-1,2,4-thiadiazole using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2-(4-nitrophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The thiadiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The thiophenyl group can contribute to the compound’s overall stability and electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-(thiophen-2-yl)acetamide: A simpler analog with similar thiophene and acetamide functionalities.
3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene: A compound with a similar thiophene core but different functional groups.
Dithieno[3,2-b2′,3′-d]thiophene (DTT):
Uniqueness
2-(4-nitrophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide is unique due to its combination of a nitrophenoxy group, a thiophenyl group, and a thiadiazole ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H10N4O4S2 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(4-nitrophenoxy)-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)acetamide |
InChI |
InChI=1S/C14H10N4O4S2/c19-12(8-22-10-5-3-9(4-6-10)18(20)21)15-14-16-13(17-24-14)11-2-1-7-23-11/h1-7H,8H2,(H,15,16,17,19) |
InChI Key |
JCWDOQGPVPTMPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NSC(=N2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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